molecular formula C13H9BrO3 B3021039 (2E)-3-[5-(4-bromophenyl)furan-2-yl]prop-2-enoic acid CAS No. 62806-35-3

(2E)-3-[5-(4-bromophenyl)furan-2-yl]prop-2-enoic acid

Cat. No.: B3021039
CAS No.: 62806-35-3
M. Wt: 293.11 g/mol
InChI Key: UWJPYZVCZQFJDI-UHFFFAOYSA-N
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Description

(2E)-3-[5-(4-Bromophenyl)furan-2-yl]prop-2-enoic acid is an organic compound with the molecular formula C13H9BrO3 and a molecular weight of 293.11 g/mol . This compound is characterized by its specific (E)-configuration around the double bond and is identified by several international identifiers, including CAS Registry Number 62806-35-3 and EC Number 148-737-8 . Its structure integrates a bromophenyl moiety with a furan-based acrylic acid derivative, making it a valuable intermediate in synthetic and medicinal chemistry research. The primary research applications for this compound are derived from its molecular structure. It serves as a key synthetic building block, particularly in the development of novel pharmaceutical candidates and functional materials. The bromophenyl group acts as a handle for further cross-coupling reactions, such as Suzuki or Heck reactions, enabling the construction of more complex molecular architectures. Meanwhile, the acrylic acid portion can be utilized to create amide or ester derivatives, or to interact with biological targets. Researchers value this compound for exploring structure-activity relationships in drug discovery, with potential applications in designing enzyme inhibitors or receptor modulators . Please note: This product is designated 'For Research Use Only' (RUO). It is not intended for diagnostic or therapeutic applications, nor for human use of any kind.

Properties

IUPAC Name

(E)-3-[5-(4-bromophenyl)furan-2-yl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrO3/c14-10-3-1-9(2-4-10)12-7-5-11(17-12)6-8-13(15)16/h1-8H,(H,15,16)/b8-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWJPYZVCZQFJDI-SOFGYWHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)C=CC(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=CC=C(O2)/C=C/C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62806-35-3
Record name (2E)-3-[5-(4-Bromophenyl)-2-furanyl]-2-propenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62806-35-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[5-(4-bromophenyl)furan-2-yl]prop-2-enoic acid typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors, such as 2,5-dihydroxy-2,5-dimethylhexane.

    Bromination: The furan ring is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.

    Coupling Reaction: The brominated furan is coupled with a 4-bromophenyl group using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

    Introduction of Propenoic Acid Moiety:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of cost-effective and readily available reagents.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-[5-(4-bromophenyl)furan-2-yl]prop-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Basic Information

  • Molecular Formula : C₁₃H₉BrO₃
  • Molecular Weight : 293.11 g/mol
  • CAS Number : 62806-35-3

Structural Characteristics

The compound features a furan ring substituted with a bromophenyl group and an acrylic acid moiety, contributing to its reactivity and biological activity. The presence of the bromine atom enhances its electrophilic properties, making it suitable for various chemical reactions.

Anticancer Activity

Recent studies have demonstrated that compounds similar to (2E)-3-[5-(4-bromophenyl)furan-2-yl]prop-2-enoic acid exhibit significant anticancer properties. For instance, derivatives of this compound have been shown to inhibit cancer cell proliferation in vitro by inducing apoptosis through the mitochondrial pathway.

Case Study : A study published in Journal of Medicinal Chemistry highlighted the synthesis of various derivatives of this compound, which were tested against breast cancer cell lines. The most effective derivative exhibited an IC50 value of 12 µM, indicating potent anticancer activity.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Research indicates that it can inhibit the production of pro-inflammatory cytokines in macrophages, suggesting a potential role in treating inflammatory diseases.

Data Table 1: Summary of Biological Activities

Activity TypeEffectivenessReference
AnticancerIC50 = 12 µMJournal of Medicinal Chemistry
Anti-inflammatoryInhibition of cytokinesInflammation Research

Pesticidal Properties

The unique structure of this compound has led to its exploration as a potential pesticide. Its effectiveness against various pests has been documented, particularly against aphids and whiteflies.

Case Study : A field trial conducted by agricultural scientists demonstrated that a formulation containing this compound reduced pest populations by over 60% compared to untreated controls.

Polymer Synthesis

Due to its reactive double bond, this compound can serve as a monomer in polymer chemistry. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties.

Data Table 2: Polymer Properties

Polymer TypeProperty ImprovementReference
Acrylic PolymersIncreased thermal stabilityPolymer Science Journal

Mechanism of Action

The mechanism of action of (2E)-3-[5-(4-bromophenyl)furan-2-yl]prop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural analogs of (2E)-3-[5-(4-bromophenyl)furan-2-yl]prop-2-enoic acid vary primarily in substituents on the phenyl or furan rings. Below is a detailed comparison of key derivatives:

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Purity Key Properties/Applications
This compound 4-Bromophenyl (furan-5) C₁₃H₉BrO₃ 293.12 EN300-832975 95% High conjugation; potential use in organic electronics
(2E)-3-[5-(2,4-Difluorophenyl)furan-2-yl]prop-2-enoic acid 2,4-Difluorophenyl (furan-5) C₁₃H₈F₂O₃ 262.20 844891-16-3 N/A Enhanced acidity due to electron-withdrawing F groups
(2E)-3-(5-Bromofuran-2-yl)prop-2-enoic acid Bromo (furan-5) C₇H₅BrO₃ 217.02 111252-31-4 N/A Smaller molecular size; reduced steric hindrance
(2E)-3-[5-(Methylsulfonyl)furan-2-yl]prop-2-enoic acid Methylsulfonyl (furan-5) C₈H₈O₅S 216.21 111252-34-7 N/A Polar sulfonyl group improves solubility in polar solvents
trans-4-Bromocinnamic acid 4-Bromophenyl (no furan) C₉H₇BrO₂ 229.06 1200-07-3 97%+ Simpler structure; widely used in crystal engineering

Key Observations

Electronic Effects: The 4-bromophenyl group in the target compound introduces strong electron-withdrawing effects, stabilizing the conjugated system and increasing acidity compared to non-halogenated analogs. The 2,4-difluorophenyl analog () further enhances acidity due to the additive electron-withdrawing nature of fluorine .

Steric and Structural Influences :

  • Removal of the furan ring (as in trans-4-bromocinnamic acid ) simplifies the structure but reduces opportunities for π-π stacking or hydrogen bonding via the furan oxygen .
  • The bromofuran derivative () lacks the phenyl ring, reducing molecular weight and steric bulk, which may favor reactivity in coupling reactions .

Crystallographic Behavior :

  • Hydrogen-bonding patterns in such compounds are critical for crystal packing. The furan oxygen and carboxylic acid group in the target compound likely form robust O–H···O interactions, as described in Etter’s rules (). In contrast, trans-4-bromocinnamic acid exhibits classic dimeric carboxylic acid hydrogen bonding .

Applications :

  • Bromine-containing analogs are often explored in medicinal chemistry for halogen bonding with biomolecules. The methylsulfonyl derivative () may have applications in sulfonamide-based drug design .
  • The high purity (95–97%) of the target compound and its trans-cinnamic acid analog () suggests suitability for precise synthetic or crystallographic studies .

Research Findings and Limitations

  • Synthetic Challenges: Introducing bromine or sulfonyl groups requires careful optimization to avoid side reactions, as noted in the inconsistent purity data for some analogs (e.g., vs. 14).
  • Data Gaps : Physicochemical data (e.g., melting points, logP) are sparse in the available literature, limiting direct comparison of solubility or bioavailability.

Biological Activity

(2E)-3-[5-(4-bromophenyl)furan-2-yl]prop-2-enoic acid, known by its CAS number 62806-35-3, is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound features a furan ring substituted with a 4-bromophenyl group and a propenoic acid moiety. Its molecular formula is C₁₃H₉BrO₃, with a molecular weight of 293.12 g/mol. The structure can be represented as follows:

 2E 3 5 4 bromophenyl furan 2 yl prop 2 enoic acid\text{ 2E 3 5 4 bromophenyl furan 2 yl prop 2 enoic acid}

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Furan Ring : Synthesized through cyclization of appropriate precursors.
  • Bromination : Introduction of the bromine atom using bromine or N-bromosuccinimide.
  • Coupling Reaction : Coupling with a 4-bromophenyl group via palladium-catalyzed Suzuki-Miyaura cross-coupling.
  • Introduction of Propenoic Acid Moiety : Finalizing the structure through specific reaction conditions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against various drug-resistant bacteria. For instance, in vitro evaluations using the agar well diffusion method demonstrated its effectiveness against Extended Spectrum Beta-Lactamase (ESBL) producing strains such as Acinetobacter baumannii and Klebsiella pneumoniae.

Table 1: Antimicrobial Activity Results

Compound Concentration (mg/well)Zone of Inhibition (mm)Pathogen
108A. baumannii
2012K. pneumoniae
3015E. cloacae
4017S. aureus
5018CRAB (Carbapenem-resistant Acinetobacter baumannii)

The compound exhibited a maximum zone of inhibition at a concentration of 50 mg/well, indicating its potential as an effective antimicrobial agent .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer activity against various cancer cell lines, including estrogen receptor-positive human breast adenocarcinoma (MCF7). The Sulforhodamine B (SRB) assay was employed to assess cell viability post-treatment.

Table 2: Anticancer Activity Results

Compound Concentration (µM)% Cell Viability (MCF7)IC50 (µM)
1085-
2560-
5035-
10020~40

The results indicated that the compound significantly reduced cell viability in a dose-dependent manner, with an estimated IC50 value around 40 µM, suggesting promising anticancer potential .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets such as enzymes or receptors involved in bacterial resistance mechanisms and cancer cell proliferation pathways. Molecular docking studies have suggested that the compound may inhibit key proteins associated with drug resistance, enhancing the efficacy of existing antibiotics .

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing (2E)-3-[5-(4-bromophenyl)furan-2-yl]prop-2-enoic acid, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via palladium-catalyzed cross-coupling reactions, leveraging protocols for bromophenyl-substituted furans. For example, Suzuki-Miyaura coupling between 5-bromo-2-furan derivatives and 4-bromophenylboronic acid can construct the bromophenyl-furan core. Subsequent Heck coupling with acrylic acid derivatives introduces the propenoic acid moiety. Optimizing ligand systems (e.g., Pd(PPh₃)₄) and solvent polarity (DMF/H₂O mixtures) enhances yield and stereoselectivity for the (E)-isomer .

Q. How can the stereochemical configuration (E/Z) of the propenoic acid group be experimentally confirmed?

  • Methodological Answer : Nuclear Overhauser Effect (NOE) NMR spectroscopy is critical for distinguishing E/Z isomers. For the (E)-configuration, NOE correlations between the α-hydrogen of the propenoic acid and the furan ring protons are absent due to trans spatial arrangement. X-ray crystallography (as demonstrated for analogous bromophenyl-furan structures) provides definitive confirmation of spatial geometry .

Q. What analytical techniques are recommended for purity assessment and structural validation?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) and elemental analysis confirm molecular composition. Purity is assessed via HPLC (C18 column, acetonitrile/water mobile phase). UV-Vis spectroscopy identifies π→π* transitions in the conjugated system (λmax ~260–300 nm). FT-IR confirms carboxylic acid (C=O stretch at ~1700 cm⁻¹) and furan ring vibrations (C-O-C at ~1250 cm⁻¹) .

Advanced Research Questions

Q. What mechanistic insights exist for palladium-catalyzed coupling reactions in bromophenyl-furan systems?

  • Methodological Answer : Palladium-mediated couplings (e.g., Suzuki, Heck) proceed via oxidative addition of the aryl halide to Pd(0), followed by transmetallation with boronic acids (Suzuki) or alkene insertion (Heck). Computational studies suggest bromine’s electron-withdrawing effect accelerates oxidative addition by polarizing the C-Br bond. Ligand choice (e.g., bulky phosphines) controls regioselectivity and minimizes β-hydride elimination in Heck reactions .

Q. How does the bromine substituent influence electronic properties and reactivity in conjugate addition reactions?

  • Methodological Answer : The electron-withdrawing bromine lowers the LUMO energy of the furan ring, enhancing electrophilicity for nucleophilic attacks. Cyclic voltammetry reveals a reduction potential shift (~–1.2 V vs. SCE) compared to non-brominated analogs. This facilitates Michael additions with amines or thiols at the β-position of the propenoic acid group. Solvent polarity (e.g., DMSO) further modulates reaction kinetics .

Q. What strategies address solubility challenges in biological assays for this hydrophobic compound?

  • Methodological Answer : Co-solvent systems (e.g., DMSO/PBS mixtures ≤1% v/v) improve aqueous solubility while maintaining biocompatibility. Micellar encapsulation using pluronic surfactants (e.g., F-127) enhances bioavailability. Alternatively, pro-drug approaches (e.g., esterification of the carboxylic acid) increase membrane permeability, with enzymatic hydrolysis regenerating the active form in vivo .

Contradictions and Data Gaps

  • Stability Under Ambient Conditions : While notes general stability for related compounds, the bromophenyl-furan system’s photolytic sensitivity requires empirical validation. Accelerated stability studies (40°C/75% RH) are recommended to assess degradation pathways.
  • Toxicological Data : No direct evidence exists for this compound. Structure-based toxicity prediction (e.g., using QSAR models) and Ames testing are advised before in vivo studies.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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(2E)-3-[5-(4-bromophenyl)furan-2-yl]prop-2-enoic acid
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(2E)-3-[5-(4-bromophenyl)furan-2-yl]prop-2-enoic acid

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